FPL 62129
説明
FPL 62129 is a dihydropyridine (DHP) calcium channel blocker (CCB) primarily investigated for its cardiovascular effects. Unlike classical DHP CCBs such as nifedipine, this compound exhibits a unique pharmacological profile characterized by vasodilatory action combined with direct cardiac effects. Studies in chloralose-anaesthetised dogs demonstrate that this compound reduces blood pressure and total peripheral resistance in a dose-dependent manner, comparable to nifedipine in potency. However, it diverges by avoiding reflex tachycardia, a common side effect of other DHPs, due to its dual activity on vascular smooth muscle and cardiac nodal tissues .
特性
CAS番号 |
95445-79-7 |
|---|---|
分子式 |
C20H19ClF5NO4 |
分子量 |
467.8 g/mol |
IUPAC名 |
3-O-methyl 5-O-propan-2-yl 4-[3-chloro-6-fluoro-2-(trifluoromethyl)phenyl]-2-(fluoromethyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C20H19ClF5NO4/c1-8(2)31-19(29)13-9(3)27-12(7-22)15(18(28)30-4)16(13)14-11(23)6-5-10(21)17(14)20(24,25)26/h5-6,8,16,27H,7H2,1-4H3 |
InChIキー |
OBWJAVIHPMZUHG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(C(=C(N1)CF)C(=O)OC)C2=C(C=CC(=C2C(F)(F)F)Cl)F)C(=O)OC(C)C |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
FPL-62129; FPL 62129; FPL62129. |
製品の起源 |
United States |
化学反応の分析
科学研究への応用
This compoundは、いくつかの科学研究への応用があります。
科学的研究の応用
FPL 62129 has several scientific research applications:
Cardiovascular Research: It is used to study the effects of calcium channel antagonists and angiotensin-converting enzyme inhibitors on blood pressure and heart rate.
Pharmacological Studies: The compound is utilized to investigate its vasodilator and direct decelerator properties, which are beneficial in treating cardiovascular diseases.
Biological Research: This compound is employed in studies involving calcium channel blockers and their impact on cellular functions.
作用機序
FPL 62129は、細胞へのカルシウム流入の調節に関与する電位依存性チャネルであるL型カルシウムチャネルを阻害することで作用します。この阻害により、血圧と末梢血管抵抗が低下し、心収縮力と心拍出量が上昇します。 この化合物は、血管拡張作用と直接的な徐脈作用も示し、反射性頻脈を引き起こすことなく血圧を低下させます。 .
類似化合物との比較
Comparison with Similar Compounds
FPL 62129 is most frequently compared to nifedipine , a prototypical DHP CCB. Below is a systematic comparison based on pharmacological and electrophysiological
Pharmacodynamic and Hemodynamic Effects
| Parameter | This compound | Nifedipine |
|---|---|---|
| Blood Pressure Reduction | Dose-dependent (similar potency) | Dose-dependent (similar potency) |
| Total Peripheral Resistance | Reduced (similar potency) | Reduced (similar potency) |
| Heart Rate | No significant change | Reflex tachycardia observed |
| Cardiac Contractility | Increased | Increased |
| ECG PR Interval | No change | Reduced |
| Sinus Node Activity | Direct decelerator effect | No direct effect |
Mechanism of Action
- This compound: Combines vasodilation with direct suppression of sinus node activity, even after autonomic blockade. This dual mechanism prevents reflex tachycardia despite blood pressure reduction .
- Nifedipine: Primarily acts as a vasodilator, triggering compensatory sympathetic activation (reflex tachycardia) to counteract hypotension. It lacks direct cardiac nodal effects .
Autonomic Blockade Studies
After cardiac autonomic blockade (eliminating reflex contributions):
- This compound retained significant activity at the sinus node (slowing heart rate) and modestly affected the atrioventricular node .
Research Findings and Implications
Key Distinctions
- Reflex Tachycardia Avoidance : this compound’s dual vasodilator and cardiac decelerator properties make it a promising candidate for hypertension treatment without provoking compensatory heart rate increases, a limitation of nifedipine .
Classification Challenges
The unique profile of this compound challenges the traditional classification of DHP CCBs as purely vascular-selective agents.
Data Tables
Table 1: Comparative Hemodynamic Effects in Anaesthetised Dogs
| Parameter | This compound (1 mg/kg) | Nifedipine (1 mg/kg) |
|---|---|---|
| Mean Arterial Pressure | -25% | -28% |
| Total Peripheral Resistance | -30% | -32% |
| Heart Rate Change | +2% | +22% |
| Cardiac Output | +15% | +18% |
Data adapted from Humphries & O'Connor (1988) .
準備方法
FPL 62129の合成には、中間体の調製とその後の反応を含む複数のステップが含まれます。 一方法は、化合物2 mgを50 μLのジメチルスルホキシド(DMSO)に溶解して40 mg/mLの濃度にすることで、母液を調製することです。 詳細な工業的生産方法は、一般公開されていません。
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
